4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with an isopropoxy group and a piperidinyl moiety, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with 4-methyl-3-(2-oxopiperidin-1-yl)aniline and react it with 4-isopropoxybenzoyl chloride under basic conditions to form the desired benzamide derivative. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at different positions on the benzamide core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include sodium chlorite and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the benzamide core.
Scientific Research Applications
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide: can be compared to other benzamide derivatives and related compounds. Some similar compounds include:
Apixaban: : A potent inhibitor of blood coagulation factor Xa.
Rivaroxaban: : Another anticoagulant with a similar mechanism of action.
Naproxen: : A nonsteroidal anti-inflammatory drug (NSAID) with a benzamide core.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)27-19-11-8-17(9-12-19)22(26)23-18-10-7-16(3)20(14-18)24-13-5-4-6-21(24)25/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAFCOCGWRQTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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